Aldoxorubicin hydrochloride is a prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , ] As a prodrug, it remains inactive until it undergoes specific chemical transformations within the body, releasing the active drug molecule. [, , , ] This targeted approach aims to minimize the systemic toxicity associated with conventional doxorubicin therapy. [, , , , ]
Aldoxorubicin is synthesized by conjugating doxorubicin to a succinic acid linker via an acid-sensitive hydrazone bond. [, ] This conjugation occurs at the daunosamine sugar moiety of doxorubicin. [] The final step involves salt formation with hydrochloric acid, resulting in aldoxorubicin hydrochloride.
Aldoxorubicin hydrochloride leverages the enhanced permeability and retention (EPR) effect, a characteristic of tumor vasculature that allows for the accumulation of macromolecules within tumor tissues. [] Upon intravenous administration, it rapidly binds to circulating serum albumin through the succinic acid linker. [, , , , ] This albumin-bound form extravasates into the tumor interstitium and is subsequently taken up by tumor cells. [] The acidic environment within the lysosomes of tumor cells triggers the hydrolysis of the hydrazone bond, releasing doxorubicin. [, ] Doxorubicin then exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to tumor cell death. [, ]
Aldoxorubicin hydrochloride has primarily been investigated for its potential in treating various cancers, particularly soft tissue sarcomas and glioblastoma. [, , , , , , , ] Preclinical studies have demonstrated its efficacy against a range of cancer cell lines, including those resistant to conventional doxorubicin. [, , , , , ] In vivo studies using mouse models have shown promising results in inhibiting tumor growth and prolonging survival compared to doxorubicin. [, , , , , ] Clinical trials have evaluated its safety and efficacy in patients with advanced or metastatic soft tissue sarcomas. [, , , , , , ] While results from a Phase III trial did not demonstrate a significant overall survival benefit, further investigations are warranted to explore its potential in specific sarcoma subtypes and in combination with other therapies. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: